molecular formula C20H22N2OS B2576082 N-benzyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide CAS No. 851412-12-9

N-benzyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide

Cat. No. B2576082
CAS RN: 851412-12-9
M. Wt: 338.47
InChI Key: FFINMTPSZARUJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-benzyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide” is a compound that has been identified as a potent inhibitor of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) . This compound was designed, synthesized, and evaluated for its inhibitory effect on SARS-CoV-2 RdRp .

Scientific Research Applications

Antiviral Applications

“N-benzyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide” and its derivatives have been identified as potent inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), which is crucial for the replication of the virus . This makes it a potential candidate for the development of antiviral drugs, particularly for the treatment of COVID-19 .

Anticancer Applications

Indole derivatives, including “N-benzyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide”, have shown promising results in cancer research . For instance, some compounds have been found to induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase, and inhibit the polymerization of tubulin . This suggests potential applications in the development of anticancer drugs .

Anti-Inflammatory Applications

Indole derivatives are known to possess anti-inflammatory properties . While specific studies on “N-benzyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide” are not available, it’s plausible that it may also exhibit similar properties due to the presence of the indole moiety .

Antioxidant Applications

Indole derivatives have been found to exhibit antioxidant activities . This suggests that “N-benzyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide” could potentially be used in the development of antioxidant drugs or supplements .

Antimicrobial Applications

Indole derivatives have demonstrated antimicrobial activities . Therefore, “N-benzyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide” could potentially be used in the development of new antimicrobial agents .

Antidiabetic Applications

Indole derivatives have shown antidiabetic activities . This suggests that “N-benzyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide” could potentially be used in the development of antidiabetic drugs .

Future Directions

The most potent compound in the series of 2-((indol-3-yl)thio)-N-benzyl-acetamides, which includes “N-benzyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide”, showed a stronger inhibitory activity against the human coronavirus HCoV-OC43 than remdesivir . This makes it a promising candidate for further investigation .

properties

IUPAC Name

N-benzyl-2-(1-propylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-2-12-22-14-19(17-10-6-7-11-18(17)22)24-15-20(23)21-13-16-8-4-3-5-9-16/h3-11,14H,2,12-13,15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFINMTPSZARUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide

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